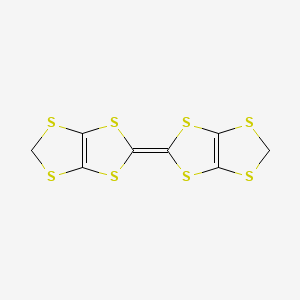

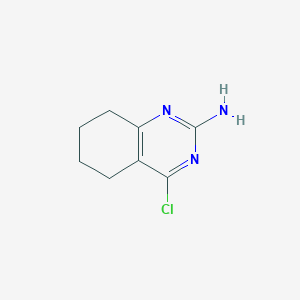

6-Bromo-8-methylquinolin-2(1H)-one

概要

説明

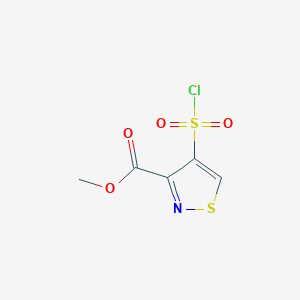

6-Bromo-8-methylquinolin-2(1H)-one is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 8th position on the quinoline core structure is indicative of the potential for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with bromine substituents, can be achieved through various methods. One such method is the cascade one-pot synthesis involving palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, which is effective for synthesizing isoquinolin-1(2H)-ones . Another approach is the Knorr synthesis, which involves the condensation of β-keto esters with bromoaniline followed by cyclization to yield 6-bromoquinolin-2(1H)-one derivatives . Additionally, a three-component one-pot synthesis has been reported for the preparation of 6-bromoquinolines, which involves the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be determined through crystallography. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its crystal structure was analyzed, revealing that it crystallizes in the triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . Although this is not the exact compound , it provides insight into the structural analysis that can be performed on similar brominated quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines have been studied, demonstrating regiochemistry in the formation of alkylamino compounds . The reactivity of brominated quinolines allows for further functionalization, which is essential for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by their molecular structure. The presence of bromine, a heavy and electronegative atom, can affect the compound's reactivity, boiling point, and density. The solubility of these compounds can vary depending on the nature of the substituents and the solvent used. For instance, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a photolabile protecting group . The electronic properties, such as the electrostatic surface potential (ESP), can be analyzed using density functional theory, as demonstrated in the study of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one .

科学的研究の応用

Synthesis Methodology

6-Bromo-8-methylquinolin-2(1H)-one has been synthesized through various methodologies, illustrating its significance in chemical research. For instance, Wlodarczyk et al. (2011) described the Knorr synthesis of this compound as part of work on infectious diseases, highlighting a two-step process involving a condensation and cyclization reaction (Wlodarczyk et al., 2011). This method emphasizes the compound's utility as a starting material in synthesizing other chemically significant compounds.

Biological Applications

6-Bromo-8-methylquinolin-2(1H)-one has also been investigated for its potential biological applications. Mabeta et al. (2009) evaluated derivatives of this compound for their antiangiogenic effects. They discovered that certain derivatives reduced endothelial cell numbers and inhibited neovessel growth in ex vivo assays, indicating potential antiangiogenic activity (Mabeta et al., 2009).

Fluorescent Probes

This compound has been used in the development of fluorescent probes. Geddes et al. (2001) produced three fluorescent probes by quaternizing 6-methylquinoline, which includes compounds related to 6-Bromo-8-methylquinolin-2(1H)-one. These probes were sensitive to chloride ions and had potential applications in biological systems (Geddes et al., 2001).

Chemical Studies and Novel Synthesis

The compound has been a subject of various chemical studies and novel synthesis methods. For example, Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of similar compounds, providing insights into efficient synthetic routes (Choi & Chi, 2004). Moreover, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of a key intermediate related to 6-Bromo-8-methylquinolin-2(1H)-one, improving yield and purity (Nishimura & Saitoh, 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTSKZZQWFZTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550805 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methylquinolin-2(1H)-one | |

CAS RN |

99465-08-4 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)